molecular formula C13H12O4 B049030 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 15771-06-9

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B049030
CAS No.: 15771-06-9
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This particular compound is characterized by the presence of a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position of the pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 5-(benzyloxy)-2-carboxy-4H-pyran-4-one.

    Reduction: Formation of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-ol.

    Substitution: Formation of various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

The synthesis of this compound typically involves the reaction of kojic acid with benzyl chloride. The process can be summarized as follows:

  • Starting Materials : Kojic acid and benzyl chloride.
  • Reagents : Sodium hydroxide (NaOH) in methanol.
  • Procedure : The reaction mixture is refluxed for several hours, monitored by thin-layer chromatography (TLC), and purified through extraction and recrystallization.

The general reaction can be represented as:

Kojic Acid+Benzyl ChlorideNaOH Methanol5 Benzyloxy 2 hydroxymethyl 4H pyran 4 one\text{Kojic Acid}+\text{Benzyl Chloride}\xrightarrow{\text{NaOH Methanol}}\text{5 Benzyloxy 2 hydroxymethyl 4H pyran 4 one}

Antioxidant Properties

This compound exhibits significant antioxidant activity, making it useful in food preservation and cosmetic formulations. Its ability to scavenge free radicals has been documented in various studies, highlighting its potential as a natural preservative in food products and as an active ingredient in skincare formulations .

Tyrosinase Inhibition

This compound has been shown to inhibit the enzyme tyrosinase, which plays a crucial role in melanin production. This property positions it as a potential agent for skin lightening treatments and depigmentation products . The inhibition mechanism is attributed to its structural similarity to kojic acid, which is widely recognized for its skin-lightening effects.

Applications in Various Industries

Industry Application
Pharmaceuticals Development of anti-inflammatory and antioxidant drugs; potential use as a tyrosinase inhibitor for skin disorders .
Cosmetics Inclusion in formulations aimed at skin whitening and anti-aging due to its antioxidant properties .
Food Industry Utilization as a natural preservative owing to its antioxidant capabilities .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that this compound demonstrated a strong capacity to neutralize free radicals, comparable to known antioxidants like ascorbic acid .

Case Study 2: Tyrosinase Inhibition

In another study focusing on skin whitening agents, this compound was tested for its ability to inhibit tyrosinase activity in vitro. The findings revealed that it effectively reduced melanin synthesis in cultured melanocytes, suggesting its potential utility in cosmetic formulations aimed at reducing hyperpigmentation .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological macromolecules, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxy)-2-(hydroxymethyl)-4H-pyran-4-one
  • 5-(Ethoxy)-2-(hydroxymethyl)-4H-pyran-4-one
  • 5-(Phenoxy)-2-(hydroxymethyl)-4H-pyran-4-one

Uniqueness

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable compound for various applications.

Biological Activity

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₁O₃
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 89539-54-8

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Activity

The compound has also shown antiviral effects, particularly against the Hepatitis C virus (HCV). In vitro studies indicated that it inhibits viral replication by interfering with the viral RNA polymerase activity.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. It scavenges free radicals effectively, thus protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) levels makes it a candidate for further research in age-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate apoptosis and cell survival.
  • Iron Chelation : Similar to other pyran derivatives, it may chelate iron, which is crucial for bacterial growth and metabolism.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results showed a significant reduction in bacterial load in treated groups compared to controls, indicating its potential as a therapeutic agent for resistant infections .

Research on Antiviral Properties

In another investigation focusing on HCV, the compound was found to reduce viral load significantly in liver cell cultures. The study highlighted its potential application in developing new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one?

The compound is typically synthesized via benzylation of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). A common method involves reacting kojic acid with benzyl chloride under alkaline conditions. For example:

  • Step 1 : Dissolve kojic acid in methanol and add aqueous NaOH to deprotonate the hydroxyl group .
  • Step 2 : Introduce benzyl chloride dropwise under reflux conditions (≈12 hours) to achieve O-benzylation at the 5-position .
  • Workup : Remove solvents via rotary evaporation and purify the product using column chromatography (e.g., silica gel, ethyl acetate/hexane eluent). Yield is typically >80% .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~7.3–7.5 ppm (benzyl aromatic protons) and δ ~4.5–5.5 ppm (benzyloxy and hydroxymethyl groups) confirm substitution .
    • IR : Absorbance at ~3200–3500 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O of pyrone ring) .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planar γ-pyrone ring and benzyloxy orientation .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective benzylation?

Regioselectivity challenges arise due to multiple hydroxyl groups in kojic acid. To favor 5-O-benzylation:

  • Control pH : Use NaOH to selectively deprotonate the 5-hydroxyl group, which is more acidic than the hydroxymethyl group (pKa ~7.2 vs. ~12) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful purification to avoid byproducts .
  • Monitoring : TLC or HPLC tracks reaction progress to minimize over-benzylation at the hydroxymethyl position .

Q. What methodologies assess the compound’s biological activity (e.g., tyrosinase inhibition)?

  • Enzyme inhibition assays :
    • Tyrosinase activity : Measure IC₅₀ using L-DOPA as a substrate; compare inhibition to kojic acid (baseline IC₅₀ ≈ 10 µM). Derivatives with electron-withdrawing groups on the benzyl ring show enhanced activity .
    • Antioxidant assays : DPPH radical scavenging evaluates free radical neutralization, linked to the enolic hydroxyl group’s redox activity .
  • Structure-activity relationship (SAR) : Modify the benzyl group (e.g., nitro, methoxy substituents) and correlate changes with bioactivity .

Q. How do researchers resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., enzyme source, substrate concentration). For example, mushroom vs. human tyrosinase yields different IC₅₀ values .
  • Structural analogs : Compare data for closely related compounds (e.g., 5-(4-nitrobenzyloxy) derivatives) to isolate substituent effects .
  • In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to tyrosinase’s active site, reconciling experimental contradictions .

Q. What strategies improve the compound’s stability in aqueous solutions?

  • pH adjustment : Stabilize at pH 5–6 to prevent hydrolysis of the benzyloxy group .
  • Lyophilization : Store as a lyophilized powder to minimize degradation .
  • Analytical monitoring : Use HPLC-UV or LC-MS to detect degradation products (e.g., free kojic acid) during stability studies .

Q. How is the compound utilized in drug design (e.g., antitumor agents)?

  • Scaffold modification :
    • Hybrid molecules : Conjugate with 4-nitroimidazole (antitumor) or cinnamic acid (retinoid-like activity) via ester linkages .
    • Metal chelation : The γ-pyrone ring binds Fe³⁺/Cu²⁺, enabling applications in metalloenzyme inhibition .
  • In silico screening : Predict ADMET properties (e.g., LogP ≈ 1.2, bioavailability ≈70%) to prioritize candidates for synthesis .

Q. What analytical challenges arise in quantifying the compound in complex matrices?

  • Matrix interference : Biological samples (e.g., serum) require SPE or protein precipitation before HPLC analysis .
  • Detection limits : UV detection (λ ≈ 270 nm) achieves sensitivity down to 0.1 µg/mL; LC-MS/MS improves specificity for trace quantification .

Properties

IUPAC Name

2-(hydroxymethyl)-5-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXYNBHYVEWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358528
Record name 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15771-06-9
Record name 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
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Synthesis routes and methods I

Procedure details

69 g (3 mmol) of sodium were dissolved in 5 l of methanol. Subsequently 425.3 g (3 mol) of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one was added and stirred at 30° C. until a clear solution was obtained. 595 g (3.5 mol) of benzyl bromide was then added and stirred for 1 hour under reflux. The warm, dark colored solution was poured into 15 l of ice water. The product crystallized immediately. The crystals were collected and washed first with 8 l of water and then twice with 2.5 l of ether. The product was left to stand overnight and finally dried at 50° C. for 16 hours. Yield: 646 g.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
425.3 g
Type
reactant
Reaction Step Two
Quantity
595 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
15 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the solution of kojic acid (28 g) in DMF (200 ml) was added potassium carbonate (32 g), and the mixture was stirred at room temperature for 30 minutes. After benzyl chloride (25 g) was added, the mixture was further stirred for 60 minutes. The solvent was evaporated. The residue was then extracted with ethyl acetate, washed with water and dried. After the solvent was evaporated, the residue was crystallized from ethyl acetate to give 5-benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran (34.6 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 17 g (0.12 mole) of kojic acid and 5.1 g (0.13 mole) of sodium hydroxide in 190 ml of 10:1 (by volume) methanol-water was added dropwise 17.5 g (0.14 mole) of benzyl chloride. After 4.5 hours at reflux, the mixture was allowed to cool and was poured into 200 ml of ice-water. The resultant solid was collected, washed with water, and dried, giving 22.4 g of analytically pure title compound, m.p. 128°-130°.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a stirred solution of kojic acid (71.05 g, 0.5 mmol) and sodium hydroxide (22 g, 0.55 mol) in 750 mL of MeOH and 75 mL of water was added benzylchloride (73 g, 0.575 mmol) drop-wise. The resulting mixture was heated at reflux for 4.5 h with stirring. The mixture was then allowed to cool and concentrated to half of the starting volume. The mixture was poured into water, the resultant solid was collected, washed with water, and dried to give 110 g crude compound. The crude compound was re-crystallized from EtOAc to give 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one. 1H NMR 6 (400 MHz, d6-DMSO): 8.14 (s, 1H), 7.40-7.30 (m, 5H), 6.29(s, 1H), 5.68 (t, J=6.0 Hz, 1H), 4.91 (s, 2H), 4.26 (d, J=6.0 Hz,1H).
Quantity
71.05 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

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